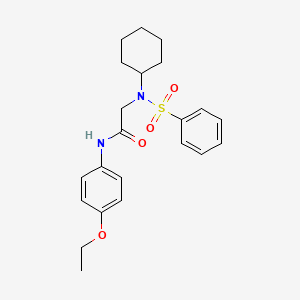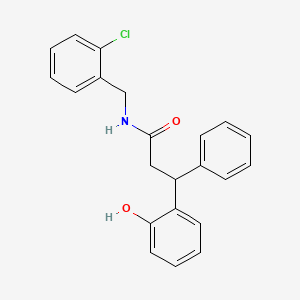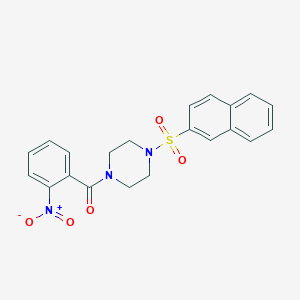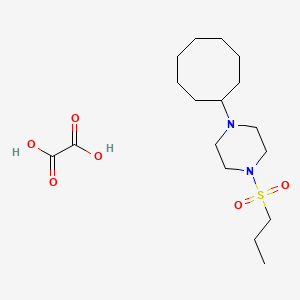![molecular formula C15H21N3O8S B3948394 1-isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3948394.png)
1-isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate
Vue d'ensemble
Description
1-Isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate, also known as NIPS, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Mécanisme D'action
1-isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate works by binding to the catalytic domain of PKC and preventing its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways that are regulated by PKC, such as the mitogen-activated protein kinase (MAPK) pathway. The inhibition of PKC by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the specific cellular context in which it is used. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In neurons, this compound has been shown to modulate synaptic plasticity and enhance learning and memory. However, the effects of this compound on other cell types and tissues are not well understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate in lab experiments is its high selectivity for PKC. This allows researchers to specifically target PKC signaling pathways without affecting other cellular processes. Another advantage is its potency, which allows for the use of lower concentrations of the compound. However, one limitation of using this compound is its relatively short half-life, which requires frequent dosing in experiments.
Orientations Futures
There are several future directions for the use of 1-isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate in scientific research. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another direction is the investigation of the effects of this compound on other cellular processes and tissues beyond cancer cells and neurons. Additionally, the development of more stable and long-lasting formulations of this compound could improve its efficacy in lab experiments.
Applications De Recherche Scientifique
1-isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been extensively used in scientific research as a tool to study the role of PKC in various biological processes. For example, this compound has been shown to inhibit the growth of cancer cells by blocking the activation of PKC, which is often overexpressed in cancer cells. This compound has also been used to investigate the role of PKC in synaptic plasticity, a process that underlies learning and memory.
Propriétés
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-propan-2-ylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S.C2H2O4/c1-11(2)14-7-9-15(10-8-14)21(19,20)13-6-4-3-5-12(13)16(17)18;3-1(4)2(5)6/h3-6,11H,7-10H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZYRISZHBSJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-nitrophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3948319.png)



![N-[4-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}sulfonyl)phenyl]acetamide oxalate](/img/structure/B3948334.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine oxalate](/img/structure/B3948347.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B3948351.png)
![1-(3-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3948354.png)

![N~2~-[(cyclohexylamino)carbonothioyl]leucinamide](/img/structure/B3948373.png)
![N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3948382.png)
![4-(2,4-dichlorophenyl)-N,N-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxamide](/img/structure/B3948390.png)

